Terphenyl, decachloro-

Description

The Significance of Decachloroterphenyl (DCTP) in Environmental Chemistry Research

The term "Polychlorinated Terphenyls" refers to a mixture that can contain any of the 8,149 possible congeners, which are categorized into homologue groups based on the number of chlorine atoms. vu.nl Decachloroterphenyl (C18H4Cl10) is a member of the decachloro- homologue group, meaning it has ten chlorine atoms attached to its three-phenyl ring structure. researchgate.net

Research has shown that the distribution of PCT homologues in the environment varies. For instance, one study found that hexa- and heptachloroterphenyls were the dominant congeners in biota and sediment samples. vu.nl However, nona- and decachloroterphenyls were also detected in sediment, albeit at lower concentrations. vu.nl Another study identified decachloroterphenyl as a typical congener found in fish from an e-waste recycling zone. researchgate.net The specific pattern of congeners can provide clues about the original source of the contamination and the environmental transformation processes that have occurred.

| PCT Homologue Group | Number of Chlorine Atoms | General Observation in Environmental Samples |

| Tetrachloroterphenyls | 4 | Dominant in samples from Africa, Australia, and the Baltic Sea. nih.gov |

| Hexachloroterphenyls | 6 | Often a major group present in biota. vu.nl |

| Heptachloroterphenyls | 7 | Often a major group present in sediment; dominant in North Sea samples. vu.nlnih.gov |

| Octachloroterphenyls | 8 | Dominant in samples from Iceland. nih.gov |

| Nonachloroterphenyls | 9 | Detected in sediment samples at lower concentrations. vu.nl |

| Decachloroterphenyls | 10 | Detected in sediment and identified as a typical congener in fish. vu.nlresearchgate.net |

| Undecachloroterphenyls | 11 | Traces detected in sediment samples. vu.nl |

This table provides an overview of different PCT homologue groups and their observed presence in various environmental studies.

The primary rationale for research on DCTP and other PCTs stems from their persistence and the limited data available compared to more extensively studied pollutants like PCBs. dcceew.gov.aunih.gov A significant knowledge gap exists regarding the environmental fate, transport, and ecotoxicity of individual PCT congeners. dcceew.gov.audrbenhima.comaje.com

The analytical determination of PCTs is challenging due to the complexity of the mixtures and the lack of commercially available standards for most of the individual congeners. vu.nl This makes accurate quantification difficult and often results in data being reported as total PCT concentrations equivalent to commercial mixtures like Aroclor 5442. vu.nl

Key research gaps that drive the focus on specific congeners like decachloroterphenyl include:

Environmental Behavior: Understanding how highly chlorinated congeners like DCTP partition in different environmental compartments (water, sediment, air) and their potential for long-range transport.

Bioaccumulation Potential: Determining the specific bioaccumulation factors for individual congeners to better assess the risk to wildlife and humans through the food chain.

Toxicological Profiles: While outside the scope of this article, a major gap is the lack of toxicological data for most PCT congeners. dcceew.gov.au

Source Apportionment: Developing analytical methods to identify specific congener patterns, including DCTP, that can help trace pollution back to its original sources.

Addressing these gaps is crucial for a comprehensive risk characterization of PCTs and for informing effective environmental management and remediation strategies. dcceew.gov.audrbenhima.comcwauthors.com The unexpectedly high levels of PCTs found in some environmental samples further stimulate the need for more extensive research on their distribution and potential implications. vu.nl

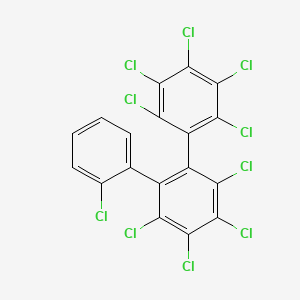

Structure

3D Structure

Properties

CAS No. |

61465-96-1 |

|---|---|

Molecular Formula |

C18H4Cl10 |

Molecular Weight |

574.7 g/mol |

IUPAC Name |

1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2-chlorophenyl)phenyl]benzene |

InChI |

InChI=1S/C18H4Cl10/c19-6-4-2-1-3-5(6)7-8(11(21)15(25)14(24)10(7)20)9-12(22)16(26)18(28)17(27)13(9)23/h1-4H |

InChI Key |

WTJNRDSHQHFXRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Decachloroterphenyl

Sources and Pathways of Decachloroterphenyl into the Environment

The entry of decachloroterphenyl into the environment is linked to both direct manufacturing processes and unintentional by-product formation. Understanding these pathways is crucial for assessing its environmental fate and impact.

Formation Mechanisms of Highly Chlorinated Terphenyls in Industrial Processes

Polychlorinated terphenyls (PCTs) were commercially produced through the chlorination of terphenyl. This industrial process involves the reaction of terphenyl with chlorine, often in the presence of a catalyst such as iron chloride. The degree of chlorination, and thus the formation of specific congeners like decachloroterphenyl, could be controlled by adjusting the reaction conditions. The manufacturing process inevitably resulted in a mixture of different PCT congeners, with the potential for the formation of highly chlorinated compounds, including decachloroterphenyl, particularly under conditions of prolonged or high-intensity chlorination.

Unintentional Formation and Release Pathways

Beyond direct industrial production, there is evidence to suggest the unintentional formation of highly chlorinated compounds in various thermal and chemical processes. For instance, the formation of polychlorinated biphenyls (PCBs), which are structurally similar to PCTs, has been documented as an unintentional byproduct in the manufacturing of certain pigments and other chemical products. These processes often involve high temperatures and the presence of chlorine and organic precursors, conditions that could potentially lead to the formation of decachloroterphenyl as a trace contaminant. Combustion processes, such as the incineration of waste containing chlorinated precursors, have also been identified as potential sources of various polychlorinated aromatic compounds.

Spatiotemporal Distribution Patterns in Environmental Matrices

Due to its persistence and lipophilic nature, decachloroterphenyl has been detected in various environmental compartments, including aquatic sediments, sludge, and potentially in terrestrial ecosystems. Its distribution is influenced by its physical-chemical properties and environmental transport mechanisms.

Decachloroterphenyl in Aquatic Sediments and Sludge

Aquatic sediments act as a significant sink for persistent organic pollutants like decachloroterphenyl. Studies analyzing environmental samples have confirmed the presence of various PCT congeners, including decachloroterphenyl, in these matrices. For instance, analysis of sediment samples has revealed the presence of deca-CT, indicating its accumulation in aquatic environments. vu.nl The concentrations of total PCTs in sediments can vary significantly depending on the proximity to historical industrial sources.

| Environmental Matrix | Location | Reported Concentration of PCTs | Predominant Congeners |

| Aquatic Sediment | Nieuwe Merwede, Netherlands | 22 to 100 µg/kg of wet weight (as Aroclor 5442 equivalents) | Hepta-CTs |

| Sewage Sludge | Not Specified | Data not available for decachloroterphenyl specifically | Not Applicable |

Note: The table presents available data on general PCT concentrations, with specific data for decachloroterphenyl being limited. The data for aquatic sediment is expressed as Aroclor 5442 equivalents, which is a commercial mixture of PCTs.

Sewage sludge, a byproduct of wastewater treatment, can also accumulate hydrophobic contaminants. While specific data on decachloroterphenyl concentrations in sludge are scarce, the presence of other persistent organic pollutants in sludge suggests that it could be a potential reservoir for this compound as well.

Presence and Profiles in Terrestrial Ecosystems

The extent of decachloroterphenyl contamination in terrestrial ecosystems is less well-documented compared to aquatic environments. However, given its persistence, it is plausible that deposition from atmospheric transport could lead to its accumulation in soils and biota. nih.gov The analysis of soil samples in areas with historical industrial activity related to PCTs or other chlorinated compounds would be necessary to determine the extent of contamination.

Atmospheric Transport and Deposition Considerations for Highly Chlorinated PCTs

Highly chlorinated persistent organic pollutants, including decachloroterphenyl, are semi-volatile and can undergo long-range atmospheric transport. Although their volatility is lower than less chlorinated compounds, they can still be transported over significant distances adsorbed to airborne particulate matter. This atmospheric transport is a key mechanism for the distribution of these compounds to remote areas, far from their original sources.

The deposition of these particle-bound contaminants can occur through both wet (e.g., rain and snow) and dry deposition, leading to their introduction into aquatic and terrestrial ecosystems. The persistence and low degradation rates of highly chlorinated compounds like decachloroterphenyl mean that even low rates of deposition can lead to significant accumulation in environmental sinks over time. Modeling studies on the atmospheric transport of other persistent organic pollutants with similar properties suggest that these compounds can have atmospheric lifetimes that allow for global distribution.

Bioaccumulation and Trophic Transfer within Ecosystems

The environmental persistence of highly chlorinated compounds such as Decachloroterphenyl leads to their accumulation in living organisms, a process known as bioaccumulation. Due to their lipophilic nature, these substances tend to concentrate in the fatty tissues of organisms. As they are passed up the food chain from prey to predator, their concentrations can increase at each successive trophic level, a phenomenon referred to as biomagnification or trophic magnification. This section will explore the patterns of accumulation in aquatic life and compare bioaccumulation across different species, drawing on data from related highly chlorinated persistent organic pollutants (POPs) to infer the behavior of Decachloroterphenyl.

Accumulation Patterns in Aquatic Biota

The accumulation of highly chlorinated compounds in aquatic biota is influenced by various factors, including the species' feeding habits, metabolic capabilities, and the physicochemical properties of the compound. These compounds can be absorbed from the surrounding water, primarily through gills and skin, or ingested via the diet.

Research on persistent organic pollutants (POPs) indicates that they are readily absorbed by phytoplankton and particulate organic matter, forming the entry point into the aquatic food web. researchgate.net From there, they are transferred to higher trophic levels. For instance, studies on polychlorinated biphenyls (PCBs), which share structural similarities with polychlorinated terphenyls, have shown that fish can accumulate these compounds to concentrations significantly higher than those found in the surrounding water or sediment. This is partly due to the slower detoxification and elimination processes in fish compared to mammals. researchgate.net

The concentration of these contaminants can vary significantly among different tissues within an organism. Due to their lipophilicity, the highest concentrations are typically found in fatty tissues. Studies on organochlorine pollutants in fish from Lake Qarun, Egypt, revealed significant concentrations of compounds like hexachlorobenzene (B1673134), dieldrin, and endrin (B86629) aldehyde in the muscle tissue. researchgate.nettandfonline.com

Bioaccumulation factors (BCFs) are used to quantify the extent to which a chemical is absorbed by an organism from the water. A study on polychlorinated diphenyl ethers (PCDEs) in a simulated aquatic food chain (Scenedesmus obliquus-Daphnia magna-Danio rerio) demonstrated species-specific bioaccumulation, with log-transformed BCFs ranging from 2.42 to 4.03 L/kg wet weight. nih.gov The study also found that BCF values generally increased with the number of chlorine atoms, indicating that more highly chlorinated compounds have a greater potential for bioaccumulation. nih.gov

Table 1: Log-Transformed Bioaccumulation Factors (BCFs) of Polychlorinated Diphenyl Ethers (PCDEs) in a Simulated Aquatic Food Chain

| Species | Log BCF Range (L/kg w.w.) |

|---|---|

| Scenedesmus obliquus (Algae) | 2.94 - 3.77 |

| Daphnia magna (Water Flea) | 3.29 - 4.03 |

| Danio rerio (Zebrafish) | 2.42 - 2.89 |

Data sourced from a study on a simulated aquatic food chain, indicating species-specific bioaccumulation of PCDE congeners. nih.gov

Cross-Species Comparative Bioaccumulation of Highly Chlorinated Terphenyls

The degree of bioaccumulation of highly chlorinated compounds can differ substantially among various species within the same ecosystem. These differences are often attributed to variations in diet, habitat, metabolic capacity, and position in the food web.

A study conducted in Lake Chapala, Mexico, compared the bioaccumulation of PCBs and polybrominated diphenyl ethers (PBDEs) in three fish species: Chirostoma spp., Cyprinus carpio (Common Carp), and Oreochromis aureus. The research found that benthic (bottom-dwelling) species like the common carp (B13450389) exhibited higher levels of bioaccumulation compared to pelagic species. mdpi.com This is likely due to greater exposure to contaminated sediments.

The trophic level of a species is a key determinant of contaminant concentration. Organisms at higher trophic levels generally exhibit higher concentrations of persistent pollutants due to biomagnification. A study on the trophic transfer of PCBs in a marine food web in Incheon North Harbor, Korea, characterized the accumulation in zooplankton, pacific oyster (Crassostrea gigas), shore crab (Hemigrapsus penicillatus), and goby (Acanthogobius hasta). The results showed that the fraction of more heavily chlorinated PCB homologues increased in the crab and goby, which are at higher trophic levels and acquire PCBs primarily through their diet. researchgate.net

Similarly, a study of a marine food web in a polar region found that concentrations of PCBs, hexachlorobenzene (HCB), and p,p'-DDE were generally higher in organisms at the top of the food web, such as marine mammals. researchgate.net The transfer of these compounds through the food chain was evident, with concentrations increasing from primary producers to top predators.

Table 2: Comparative Concentrations of Polychlorinated Biphenyls (PCBs) in Different Aquatic Species from Lake Chapala, Mexico

| Species | Habitat | PCB Concentration Range (ng/g dry weight) |

|---|---|---|

| Chirostoma spp. | Pelagic | 0.30 - 5.31 |

| Cyprinus carpio (Common Carp) | Benthic | 1.06 - 6.07 |

| Oreochromis aureus | Pelagic | 0.55 - 7.20 |

Data from a study in Lake Chapala, showing higher bioaccumulation in the benthic fish species. mdpi.com

These comparative studies underscore that the bioaccumulation patterns of highly chlorinated compounds are species-specific and are strongly influenced by the ecological niche and trophic position of the organism.

Environmental Fate and Transformation Pathways of Decachloroterphenyl

Abiotic Transformation Processes Affecting Decachloroterphenyl Persistence

Abiotic transformation processes, which are chemical reactions that occur without the involvement of living organisms, play a role in the environmental degradation of persistent organic pollutants. For decachloroterphenyl, the key abiotic processes considered are photolytic degradation and hydrolysis.

Photolytic degradation, the breakdown of compounds by light, is a potential transformation pathway for chlorinated aromatic hydrocarbons. While specific studies on decachloroterphenyl are limited, research on other polychlorinated terphenyls (PCTs) provides insights into these mechanisms.

The photolysis of chlorinated p-terphenyls in organic solvents when exposed to UV radiation (around 300 nm) has been observed to result primarily in reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process is considered the major reaction pathway in the photolytic degradation of these compounds. The quantum yields of these reactions, a measure of the efficiency of a photochemical process, have been found to be significantly higher for ortho-chlorinated compounds, suggesting that the position of chlorine atoms on the terphenyl structure influences the rate of degradation.

Studies involving xenon-assisted reactions and benzophenone (B1666685) sensitization suggest that the photolytic degradation of chlorinated terphenyls proceeds through a triplet reactive state. This indicates that the molecule absorbs light energy and transitions to an excited triplet state before undergoing chemical change. It has also been noted that substitution products are more prominent in the photolysis of PCTs compared to the related polychlorinated biphenyls (PCBs).

Table 1: Key Aspects of Photolytic Degradation of Chlorinated Terphenyls

| Feature | Description |

| Primary Reaction | Reductive Dechlorination (replacement of Cl with H) |

| Influencing Factor | Position of Chlorine Atoms (ortho-chlorination increases quantum yield) |

| Reactive State | Triplet State |

| Comparison to PCBs | More prominent formation of substitution products |

Polychlorinated terphenyls, including decachloroterphenyl, are known for their high chemical stability. They are resistant to both acids and alkalis, which contributes to their persistence in the environment. wikipedia.org

Other potential abiotic transformation pathways, such as oxidation by reactive oxygen species present in the environment, are also considered to be very slow for highly chlorinated compounds. The stability of the aromatic rings and the high degree of chlorination make decachloroterphenyl resistant to oxidative degradation. croneri.co.uk

Biotransformation and Biodegradation Potential of Highly Chlorinated Terphenyls

While abiotic processes are slow, biotransformation and biodegradation by microorganisms are key processes that can lead to the breakdown of persistent organic pollutants. The high degree of chlorination in decachloroterphenyl presents a significant challenge to microbial degradation.

The microbial degradation of highly chlorinated aromatic compounds is often a slow process that occurs in a stepwise manner, frequently involving both anaerobic and aerobic conditions. nih.gov For compounds like polychlorinated biphenyls (PCBs), which share structural similarities with PCTs, the initial and critical step under anaerobic conditions is reductive dechlorination. researchgate.net In this process, anaerobic bacteria use the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. This results in the formation of less chlorinated congeners. researchgate.net

These lower-chlorinated intermediates are then more susceptible to degradation by aerobic bacteria. researchgate.net The aerobic pathway typically involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. This leads to ring cleavage and the formation of chlorinated benzoic acids, which can then be further metabolized, potentially leading to complete mineralization to carbon dioxide and water. toxicdocs.org

Given the structural similarities, it is hypothesized that decachloroterphenyl would follow a similar degradation pathway, starting with anaerobic dechlorination to produce less chlorinated terphenyls, which could then be aerobically degraded. However, the higher number of chlorine atoms in decachloroterphenyl likely makes the initial dechlorination step even more challenging for microorganisms.

Table 2: Hypothetical Microbial Degradation Pathway for Decachloroterphenyl

| Stage | Condition | Process | Key Enzymes | Potential Metabolites |

| Initial | Anaerobic | Reductive Dechlorination | Dehalogenases | Less chlorinated terphenyls |

| Subsequent | Aerobic | Dihydroxylation and Ring Cleavage | Dioxygenases | Chlorinated benzoic acids |

The enzymatic machinery of various microorganisms is central to the biotransformation of chlorinated aromatic compounds. For PCBs, biphenyl (B1667301) dioxygenase is a key enzyme in the aerobic degradation pathway. This enzyme catalyzes the initial attack on the biphenyl rings, leading to the formation of dihydrodiols. researchgate.net Subsequent enzymatic reactions are catalyzed by a dehydrogenase, a dioxygenase that cleaves the aromatic ring, and a hydrolase. researchgate.net

Fungi, particularly white-rot fungi, have also been shown to degrade a wide range of organopollutants, including PCBs. These fungi produce extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidase, manganese peroxidase, and laccase, which are non-specific and can oxidize a broad array of aromatic compounds. battelle.orgmdpi.com These enzymes generate highly reactive free radicals that can attack the pollutant molecules, initiating their degradation. It is plausible that these fungal enzymatic systems could also be involved in the transformation of decachloroterphenyl.

The biodegradation of persistent organic pollutants like decachloroterphenyl can be significantly influenced by the presence of other organic compounds, known as co-substrates. Co-metabolism is a phenomenon where microorganisms degrading one compound (the primary substrate) produce enzymes that can fortuitously transform another compound (the co-substrate), which they cannot use as a primary energy or carbon source. nih.gov

For the aerobic degradation of PCBs, the presence of biphenyl or other structurally similar compounds can induce the expression of the necessary degradative enzymes, thereby enhancing the breakdown of the target pollutant. nih.gov In anaerobic environments, the presence of suitable electron donors is essential for reductive dechlorination to occur. researchgate.net

The rate and extent of decachloroterphenyl biodegradation in a given environment will therefore likely depend on the microbial community present and the availability of appropriate co-substrates and electron donors to support microbial activity and induce the relevant enzymatic pathways. Factors such as the concentration of the co-substrate are critical; while it can enhance degradation, excessive amounts can sometimes lead to competitive inhibition. mdpi.com

Sorption and Transport Dynamics in Environmental Compartments

The movement and distribution of decachloroterphenyl in the environment are largely dictated by sorption processes. Polychlorinated terphenyls (PCTs), the class of compounds to which decachloroterphenyl belongs, are known for their chemical stability and resistance to degradation. nih.gov Their behavior is often compared to that of highly chlorinated polychlorinated biphenyls (PCBs), which are also extremely stable and bioaccumulative. nih.gov

Due to their hydrophobic nature, PCTs exhibit strong adsorption to soil particles and sediments. who.int This significantly restricts their mobility in the environment. The degree of chlorination is a key factor influencing this behavior; as the number of chlorine atoms increases, the compound's persistence and tendency to sorb to particulate matter generally increase. inchem.org Consequently, decachloroterphenyl, being one of the most highly chlorinated terphenyls, is expected to have very low mobility.

Adsorption to Sediments and Organic Matter

The strong affinity of decachloroterphenyl for sediments and organic matter is a defining characteristic of its environmental fate. Highly chlorinated compounds like PCTs are hydrophobic, meaning they have a low solubility in water and a high affinity for lipids and organic carbon. inchem.org This causes them to partition out of the water column and bind tightly to the organic fraction of soils and sediments. nih.govinchem.org

The table below illustrates the general relationship between the degree of chlorination and the sorption potential for polychlorinated aromatic compounds, providing a framework for understanding the expected behavior of decachloroterphenyl.

| Compound Class | Degree of Chlorination | Expected Water Solubility | Expected Sorption to Organic Matter (Koc) |

| Polychlorinated Terphenyls | Low | Relatively Higher | Lower |

| Polychlorinated Terphenyls | High (e.g., Decachloroterphenyl) | Very Low | Very High |

This table provides a qualitative representation of expected trends based on general chemical principles, as specific quantitative data for decachloroterphenyl was not available in the search results.

Leaching and Redistribution Mechanisms in Soil and Water Systems

The potential for decachloroterphenyl to leach through the soil profile and contaminate groundwater is considered to be very low. who.int Leaching is the process by which a chemical dissolves in water and is transported downwards through the soil. Given decachloroterphenyl's extremely low water solubility and strong adsorption to soil particles, its movement with percolating water is severely restricted. who.intornl.gov

The primary mechanisms for the redistribution of decachloroterphenyl in the environment are not through dissolution and transport in water, but rather through the physical movement of the soil and sediment particles to which it is bound. wordpress.com This can occur through processes such as soil erosion by wind or water, and the resuspension and transport of contaminated sediments in aquatic systems.

Remediation Strategies for Decachloroterphenyl Contamination

Source Control and Prevention of Further Release

Source control is a primary strategy in managing contaminated sites, aiming to stop or reduce the release of contaminants into the environment. For persistent legacy pollutants like decachloroterphenyl, this involves identifying historical sources and implementing robust regulatory and technological controls to prevent ongoing emissions.

Polychlorinated terphenyls were manufactured on a large scale globally between the 1930s and the 1980s. europa.eu They were utilized in a variety of open and closed systems, including as heat transfer fluids, plasticizers, lubricants, and in electrical equipment like transformers and capacitors. wikipedia.orgcroneri.co.uk The primary route of environmental contamination has been through leaks, spills, and improper disposal from facilities that manufactured or used PCTs.

While specific data on decachloroterphenyl is limited, information on commercial PCT mixtures, such as Aroclor 5432, provides insight into contamination patterns. A notable example of a historical emission hotspot is Tabbs Creek, an estuary in the Chesapeake Bay region, where Aroclor 5432 was detected in sediments and various aquatic organisms. wm.edu The concentrations of PCTs in both sediment and biota were found to decrease with distance from a historical industrial outfall, clearly identifying it as the primary source of contamination. wm.edu Such industrial legacy sites, including manufacturing plants and service shops for electrical equipment, represent significant historical hotspots for PCT contamination. researchgate.nettriumvirate.comnih.gov

The historical use patterns of PCTs are similar to those of PCBs, which were produced by companies like Monsanto and used extensively by manufacturers such as General Electric and Westinghouse. triumvirate.comcdc.govoregon.gov Sites associated with these industries are often considered potential hotspots for chlorinated hydrocarbon contamination.

Table 1: Documented Contamination by a Polychlorinated Terphenyl Mixture

| Location | Contaminant | Affected Media | Key Finding |

|---|

Recognizing the persistence and toxicity of PCTs, numerous national and international regulatory frameworks have been established to control their use and disposal. In Europe, EU Directive 96/59/EC specifically addresses the disposal of both PCBs and PCTs, aiming for the environmentally sound disposal of these chemicals and the equipment containing them. europa.eueuropa.eu This directive mandated that EU member countries create inventories of equipment containing PCTs and establish plans for their disposal. europa.eueuropa.eu Subsequent regulations, such as Regulation (EC) No. 850/2004 on persistent organic pollutants (POPs), further strengthen these controls. europa.eu The updated POPs Regulation requires that all remaining PCBs (and by extension, PCTs) in dielectric equipment above certain concentrations and volumes be destroyed or irreversibly transformed by the end of 2025. europa.eu

These regulations necessitate the use of Best Available Technologies (BAT) for the destruction of PCT-containing wastes and the control of emissions from industrial processes. For the disposal of concentrated PCTs, high-temperature incineration is a commonly accepted and required technology. croneri.co.uk To control air emissions of organic compounds from industrial activities, a range of technologies is available.

Table 2: Emission Reduction Technologies for Organic Pollutants

| Technology | Description | Application |

|---|---|---|

| Regenerative Thermal Oxidizers (RTO) | Destroys volatile organic compounds (VOCs) by heating them to a high temperature. Ceramic media is used to recover and reuse heat, increasing energy efficiency. anguil.com | Destruction of a wide range of organic vapors from industrial processes. |

| Activated Carbon Filters | Adsorbs organic compounds onto the surface of porous activated carbon. The carbon must be periodically regenerated or replaced. | Control of VOCs, dioxins, furans, and other organic pollutants in gas streams. |

| Gas Scrubbers | Uses a liquid (typically water or a chemical solution) to absorb or chemically neutralize pollutants from a gas stream. | Removal of acid gases and some organic pollutants. |

These technologies form part of a broader strategy to prevent further environmental release of hazardous chemicals like decachloroterphenyl from any remaining industrial sources or during remediation and disposal activities. europa.eucec.org

In Situ Remediation Technologies for Decachloroterphenyl-Contaminated Sites

For soil and sediment already contaminated with decachloroterphenyl, in situ remediation—treating the contamination in place—is often preferred over excavation and disposal to minimize site disruption and potential for spreading contaminants. nih.govnasa.gov These technologies focus on immobilizing the contaminant to prevent its migration and uptake into the food chain.

Immobilization techniques are designed to reduce the mobility and bioavailability of contaminants within the soil or sediment matrix rather than destroying them. p2infohouse.org This is particularly relevant for highly stable and hydrophobic compounds like decachloroterphenyl. The primary approaches involve amending the contaminated media with materials that bind the contaminant tightly or physically entrapping the contaminated particles.

The addition of activated carbon to contaminated sediments is an innovative and effective in situ treatment for reducing the bioavailability of hydrophobic organic compounds like PCTs. researchgate.net Activated carbon has a highly porous structure with a vast surface area that strongly adsorbs organic molecules, effectively locking them in place and preventing them from being taken up by organisms. nih.govmdpi.commdpi.com

Research and field applications have demonstrated that amending sediments with activated carbon can significantly reduce the bioaccumulation of PCBs in benthic invertebrates and fish. nih.gov In one study, the application of activated carbon to an active harbor reduced PCB availability by an average of 81% within 10 months, with performance increasing to a 90% reduction after 33 months. nih.gov Given the chemical similarity between PCBs and PCTs, this technology is considered highly applicable for managing decachloroterphenyl contamination. wikipedia.org The activated carbon can be applied directly to the sediment surface or mixed into the biologically active upper layer.

Stabilization/Solidification (S/S) is an established remediation technology that immobilizes contaminants by mixing binding agents into the soil or sediment. uno.eduyoutube.com

Stabilization involves a chemical reaction that reduces the leachability and mobility of the contaminant. nih.gov

Solidification refers to the process of changing the physical properties of the media, typically resulting in a solid, monolithic block with low permeability. p2infohouse.orguno.edu

For organic contaminants like decachloroterphenyl, S/S is often performed using cement-based binders. The process physically encapsulates the contaminated soil particles within a dense, cementitious matrix. uno.edu This greatly reduces the ability of water to leach the contaminant from the soil. To improve the effectiveness for organic compounds, sorbent materials like powdered activated carbon (PAC) can be added to the mix. researchgate.net The PAC first adsorbs the organic molecules, which are then physically trapped by the cement binder.

Laboratory studies on soils contaminated with chlorinated pesticides have shown that a combination of PAC and cement is effective at reducing pollutant leaching to below regulatory limits. researchgate.net A field demonstration of in situ S/S at a PCB-contaminated site successfully immobilized the contaminants and produced a dense, homogeneous mass with low porosity, indicating long-term durability. p2infohouse.org This technology is a viable option for treating hotspots of soil highly contaminated with decachloroterphenyl. anguil.comnih.gov

Enhanced Natural Attenuation Processes

Natural attenuation relies on naturally occurring processes to reduce the mass, toxicity, mobility, or concentration of contaminants in soil and groundwater. frtr.govclu-in.org For persistent organic pollutants (POPs) like decachloroterphenyl, these processes are often slow. Enhanced natural attenuation (ENA) involves interventions to stimulate these natural processes, making them a more viable remediation option. frtr.gov

Key ENA strategies applicable to decachloroterphenyl include:

Biostimulation: This involves the addition of nutrients, electron donors, or other amendments to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. nih.gov For highly chlorinated compounds, this often focuses on stimulating anaerobic reductive dechlorination, where chlorine atoms are sequentially removed from the terphenyl structure. nih.govnih.gov

Bioaugmentation: In cases where the necessary microorganisms are absent or present in insufficient numbers, bioaugmentation involves the introduction of specific microbial cultures known to degrade the target contaminant. frtr.gov For decachloroterphenyl, this could involve cultures capable of dehalorespiration. nih.gov

Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants. nih.govfrontiersin.org For decachloroterphenyl, phytoremediation could involve phytoextraction (uptake and accumulation in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), or rhizodegradation (breakdown of contaminants in the root zone by soil microbes stimulated by root exudates). nih.govnih.gov

| ENA Approach | Mechanism | Applicability to Decachloroterphenyl |

| Biostimulation | Addition of nutrients/amendments to enhance indigenous microbial activity. | Potentially effective for stimulating anaerobic reductive dechlorination. |

| Bioaugmentation | Introduction of specific contaminant-degrading microorganisms. | May be necessary if indigenous dechlorinating populations are absent. |

| Phytoremediation | Use of plants for contaminant removal, degradation, or containment. | Potential for phytoextraction, phytodegradation, and rhizodegradation of less chlorinated congeners. |

Bioremediation Approaches for Highly Chlorinated Organic Pollutants

Bioremediation harnesses biological processes to detoxify contaminated sites. For highly chlorinated organic pollutants such as decachloroterphenyl, a sequential anaerobic-aerobic approach is often considered the most effective strategy. nih.govcdc.gov

Anaerobic Reductive Dechlorination: Under anaerobic conditions, microorganisms can use highly chlorinated compounds as electron acceptors in a process called dehalorespiration. nih.gov This results in the stepwise removal of chlorine atoms, leading to the formation of less chlorinated and less toxic terphenyl congeners. nih.govnih.gov This process is crucial as the initial step in breaking down highly chlorinated molecules like decachloroterphenyl. nih.gov Indigenous microorganisms can sometimes carry out this process, but bioaugmentation with specific dechlorinating cultures may be required. nih.govnih.gov

Aerobic Biodegradation: The less chlorinated terphenyls produced during anaerobic dechlorination are more susceptible to aerobic degradation. nih.govcdc.gov Aerobic microorganisms utilize oxygen to break down the aromatic rings of the terphenyl molecule, potentially leading to complete mineralization to carbon dioxide and water. nih.gov

Sequential Anaerobic-Aerobic Treatment: This integrated approach leverages the strengths of both processes. An initial anaerobic phase reduces the chlorination level of the decachloroterphenyl, followed by an aerobic phase to degrade the resulting lower chlorinated congeners. nih.govcdc.gov This has been shown to be effective for highly chlorinated PCBs and is a promising strategy for decachloroterphenyl. frtr.gov

| Bioremediation Stage | Process | Target Compound Stage | Key Microorganisms |

| Anaerobic | Reductive Dechlorination | Highly chlorinated terphenyls (e.g., decachloroterphenyl) | Dehalorespiring bacteria (e.g., Dehalococcoides) |

| Aerobic | Oxidative Degradation | Less chlorinated terphenyls | Aerobic bacteria capable of biphenyl (B1667301)/terphenyl degradation |

Ex Situ Treatment Methodologies for Environmental Matrices

Ex situ treatment involves the excavation or removal of contaminated soil, sediment, or water for treatment at the surface or off-site. These methods offer greater control over treatment conditions but can be more costly and disruptive than in situ approaches.

In Situ Chemical Oxidation (ISCO): This technique involves injecting strong oxidizing agents into the subsurface to destroy contaminants. wikipedia.orgsoilpedia.nl Common oxidants include permanganate, Fenton's reagent (hydrogen peroxide and an iron catalyst), persulfate, and ozone. wikipedia.orgcec.org While ISCO is effective for many organic contaminants, its application to highly chlorinated compounds like decachloroterphenyl can be challenging due to their chemical stability. cec.org The effectiveness is often limited by the ability to achieve sufficient contact between the oxidant and the contaminant. cec.org

Chemical Reduction: This approach uses reducing agents to degrade contaminants. A prominent example is the use of zero-valent iron (ZVI). techconnect.orguwo.ca ZVI can donate electrons to chlorinated compounds, leading to reductive dechlorination. uwo.canih.govclu-in.orgnih.gov Nanoscale zero-valent iron (nZVI) offers a larger surface area and higher reactivity, potentially enhancing the degradation of persistent compounds like decachloroterphenyl. frontiersin.orgtechconnect.org The combination of nZVI with a catalyst like palladium (a bimetallic system) can further increase the rate of dechlorination. frontiersin.org

| Chemical Treatment | Reagent Examples | Mechanism | Applicability to Decachloroterphenyl |

| Oxidation | Permanganate, Fenton's Reagent, Persulfate | Destruction of organic molecules | Potentially effective, but challenges with contaminant stability and contact. cec.org |

| Reduction | Zero-Valent Iron (ZVI), Nanoscale ZVI (nZVI) | Reductive Dechlorination | Promising, especially with nZVI and bimetallic systems for enhanced reactivity. frontiersin.org |

Thermal treatment technologies use heat to separate or destroy contaminants.

Thermal Desorption: This process heats contaminated soil or sediment to a temperature high enough to volatilize the contaminants, which are then collected and treated in an off-gas system. researchgate.net Thermal desorption is effective for a wide range of organic contaminants, including PCBs, and is a viable option for decachloroterphenyl. researchgate.net The treated soil can often be reused on-site.

Incineration: This involves the high-temperature combustion of contaminated materials to destroy the contaminants. epa.gov Incineration is a highly effective method for destroying persistent organic pollutants like decachloroterphenyl. epa.gov However, it is an energy-intensive and costly process, and there are concerns about the potential for the formation of toxic byproducts such as dioxins and furans if not properly controlled. epa.gov

| Thermal Technology | Process Description | Advantages | Disadvantages |

| Thermal Desorption | Heating to volatilize contaminants for collection and treatment. | Effective for a wide range of organics; treated soil can be reused. | Requires off-gas treatment; can be energy-intensive. |

| Incineration | High-temperature combustion to destroy contaminants. | High destruction efficiency for persistent compounds. | High cost; potential for toxic byproduct formation. |

These techniques aim to separate the contaminants from the environmental matrix, reducing the volume of material that requires further treatment or disposal.

Solvent Extraction: This process uses a solvent to dissolve and remove contaminants from soil, sediment, or sludge. researchgate.net The contaminants are then separated from the solvent, which can often be recycled. The choice of solvent is critical for achieving high extraction efficiency for highly non-polar compounds like decachloroterphenyl.

Soil Washing: This is a water-based process that uses a combination of physical and chemical methods to separate contaminants from soil. researchgate.net Surfactants or other additives may be used to enhance the removal of hydrophobic compounds like decachloroterphenyl. The process separates the soil into different fractions, with the contaminants concentrated in a smaller volume of fine particles that can then be treated or disposed of.

| Separation Technique | Principle | Key Considerations for Decachloroterphenyl |

| Solvent Extraction | Use of a solvent to dissolve and remove contaminants. | Selection of an appropriate solvent for high extraction efficiency of a non-polar compound. |

| Soil Washing | Water-based separation of contaminants from soil particles. | Use of surfactants to overcome the hydrophobicity of decachloroterphenyl. |

Site-Specific Remediation Case Studies and Technological Applicability

The selection of a remediation strategy for a decachloroterphenyl-contaminated site would depend on a variety of site-specific factors, including:

The concentration and extent of contamination.

The type of environmental matrix (soil, sediment, groundwater).

The hydrogeological conditions of the site.

The proximity to sensitive receptors.

Regulatory requirements.

Cost-effectiveness.

Given the persistence and high degree of chlorination of decachloroterphenyl, a combination of technologies (a "treatment train" approach) would likely be the most effective strategy. For example, thermal desorption could be used to treat highly contaminated "hot spots," while enhanced bioremediation could be applied to address lower levels of residual contamination.

Analysis of Remediation Outcomes for Similar Highly Chlorinated Compounds

Remediation of sites contaminated with highly chlorinated compounds is complex, and the effectiveness of any single technology is often limited. Consequently, integrated or combined approaches are increasingly favored. frontiersin.orgcevooh.cz Research and field applications have provided valuable insights into the outcomes of various strategies for compounds structurally similar to decachloroterphenyl.

Bioremediation: This approach utilizes microorganisms or plants to degrade or stabilize contaminants.

Microbial Degradation: Sequential anaerobic-aerobic treatment has proven effective for PCBs. Anaerobic microorganisms perform reductive dechlorination, converting highly chlorinated congeners to less chlorinated forms, which are then susceptible to degradation by aerobic bacteria. nih.gov In one study, concurrent bioaugmentation with anaerobic and aerobic bacteria in sediment mesocosms resulted in an 80% decrease in PCB mass over 120 days. nih.gov

Phytoremediation: This "green" technology uses plants to remove, degrade, or contain pollutants. frontiersin.orgnih.gov Plants can enhance microbial degradation in the root zone (rhizoremediation) and can also take up and transform contaminants within their tissues (phytotransformation). nih.gov For example, research on rhizoremediation of PCDD/Fs using tall fescue demonstrated a significant concentration reduction of about 20% for the sum of 17 toxic congeners after 18 months. acs.org However, the efficiency can be limited by the slow degradation rates and the high toxicity of some contaminants to the plants. mdpi.com

Chemical and Physical Remediation: These methods involve chemical reactions or physical processes to destroy or remove contaminants.

Thermal Desorption: This technique has been used for soils and sediments contaminated with PCBs and dioxins. While effective at high temperatures, one study noted that while 99.96% of PCBs and 98.40% of PCDDs were decomposed, the concentration of PCDFs actually increased by a factor of 31, indicating the potential for forming other toxic byproducts. nih.gov

Nanoscale Zero-Valent Iron (nZVI): This emerging technology has shown promise for the dehalogenation of chlorinated compounds. One study found that combining thermal desorption at 600°C with nZVI increased the removal of trichlorobiphenyl and tetrachlorobiphenyl from 97.40% to 98.35%. frontiersin.org An integrated approach using palladized iron nanoparticles (Pd/nFe) for anoxic dechlorination of 2,3,7,8-TCDD, followed by aerobic biodegradation of the resulting dibenzo-p-dioxin, achieved complete dechlorination and subsequent degradation. nih.gov

Incineration and Landfilling: These are common, traditional methods for managing PCB-contaminated soils and sediments. frontiersin.org However, they are often disruptive, unsustainable, and can transfer pollutants to different environmental compartments rather than destroying them. frontiersin.orgnih.gov Improper incineration can also lead to the formation and release of dioxins and furans. wikipedia.org

Remediation Outcomes for Highly Chlorinated Compounds

| Remediation Technology | Target Compound(s) | Matrix | Outcome/Efficiency | Reference |

|---|---|---|---|---|

| Concurrent Anaerobic/Aerobic Bioaugmentation | PCBs (Aroclor) | Sediment | 80% decrease in total PCB mass after 120 days. | nih.gov |

| Sequential Anaerobic-Aerobic Treatment | PCBs (Aroclor 1248) | Sediment | Up to 70% decrease in PCB concentration after 38 weeks. | nih.gov |

| Rhizoremediation (Tall Fescue) | PCDD/Fs | Soil | ~20% reduction in total PCDD/F concentration after 18 months. | acs.org |

| Thermal Desorption (600°C) + nZVI | Trichlorobiphenyl (TrCB) & Tetrachlorobiphenyl (TeCB) | Soil | 98.35% removal of TrCB and TeCB. | frontiersin.org |

| Integrated Pd/nFe + Bioremediation | 2,3,7,8-TCDD | Lab Media | Complete dechlorination to dibenzo-p-dioxin, followed by successful oxidative degradation. | nih.gov |

| Chemical Dehalogenation (Fine metal powder, glycol, alkali) | PCBs | Waste Insulating Oil | 99.9% removal efficiency for total PCB concentration. | frontiersin.org |

Challenges and Future Directions in Decachloroterphenyl Remediation

The remediation of decachloroterphenyl faces significant hurdles due to its chemical properties and the limitations of current technologies. Addressing these challenges requires innovative approaches and further research.

Key Challenges:

Chemical Recalcitrance: Like other highly chlorinated POPs, decachloroterphenyl is chemically stable and resistant to natural degradation processes, leading to its persistence in the environment. nih.govaclima.eus

Hydrophobicity and Bioavailability: Decachloroterphenyl has low water solubility and a strong tendency to bind to soil and sediment particles. nih.gov This reduces its bioavailability to microorganisms and plants, hampering the effectiveness of bioremediation techniques. nih.gov

Potential for Toxic Byproducts: Some remediation processes, such as incomplete bioremediation or thermal treatment, can generate intermediate metabolites or byproducts that may be as toxic, or even more toxic, than the parent compound. cevooh.cznih.gov

Cost and Sustainability: Traditional remediation methods like excavation and incineration are costly, energy-intensive, and environmentally disruptive. cevooh.cznih.gov Developing cost-effective and sustainable in-situ technologies is a major goal.

Lack of Specific Data: The scarcity of research focused specifically on decachloroterphenyl means that remediation strategies must be inferred from related compounds, which may not always be perfectly analogous.

Future Directions and Research Needs:

Integrated "Treatment Train" Approaches: The future of remediation for complex contaminants like decachloroterphenyl lies in combining multiple technologies. aclima.eus A "treatment train" might involve an aggressive initial step, such as chemical dehalogenation or thermal treatment to reduce mass, followed by a "polishing" step like bioremediation to address residual contamination. cevooh.cznih.gov

Advanced Materials and Nanotechnology: The use of nanomaterials, such as nZVI and its bimetallic variants, offers a promising avenue for in-situ chemical reduction of decachloroterphenyl. nih.gov Further research is needed to optimize the delivery, reactivity, and long-term environmental impact of these materials.

Enhanced Bioremediation Techniques: Overcoming the bioavailability limitations of bioremediation is crucial. This could involve the use of surfactants, the genetic engineering of microorganisms or plants to enhance their degradative capabilities, and a deeper understanding of the microbial consortia involved in dechlorination. nih.gov

Toxicity Assessment: More comprehensive studies are needed to evaluate the toxicity of remediation byproducts. cevooh.cz Remediation goals should focus not just on the removal of the parent compound but on the complete detoxification of the contaminated matrix.

Compound-Specific Research: Dedicated research into the degradation pathways and remediation of decachloroterphenyl is essential to develop tailored and effective cleanup strategies, moving beyond the reliance on data from analogous compounds.

Future Research Directions and Academic Implications

Development of Harmonized Analytical Standards and Reference Materials for Decachloroterphenyl Congeners

A significant challenge in the global monitoring and risk assessment of polychlorinated terphenyls (PCTs), including decachloroterphenyl, is the lack of comprehensive analytical standards and certified reference materials (CRMs). chiron.nonih.gov Similar to polychlorinated biphenyls (PCBs), PCTs are complex mixtures of congeners, and their environmental presence and toxicological profiles can vary significantly depending on the specific isomers present. accustandard.comresearchgate.net Currently, analytical approaches often rely on technical mixtures for quantification, which can lead to inaccuracies and poor comparability of data between laboratories. vu.nl

Future research must prioritize the synthesis and certification of individual decachloroterphenyl congeners. This will enable the development of congener-specific analytical methods, which are crucial for accurate environmental monitoring and for understanding the fate and toxicity of these compounds. The development of matrix CRMs, such as in fish tissue or sediment, is also essential for quality assurance and quality control in analytical laboratories, ensuring the reliability and comparability of data generated worldwide. chiron.nonih.gov Establishing these harmonized standards is a foundational step for including decachloroterphenyl in global monitoring programs under frameworks like the Stockholm Convention. unep.org

Table 1: Key Objectives for Analytical Standard Development

| Objective | Rationale |

|---|---|

| Synthesis of Individual Congeners | To allow for specific identification and quantification, moving beyond reliance on technical mixtures. researchgate.net |

| Development of Certified Reference Materials (CRMs) | To ensure accuracy and inter-laboratory comparability of analytical measurements. chiron.nosigmaaldrich.com |

| Establishment of Harmonized Analytical Protocols | To standardize methods for extraction, cleanup, and analysis across different environmental matrices. who.int |

| Inter-laboratory Comparison Studies | To validate methods and ensure the proficiency of analytical laboratories on a global scale. |

Comprehensive Mechanistic Studies on Environmental Degradation Pathways and Products

Understanding the environmental persistence of decachloroterphenyl requires detailed studies of its degradation pathways under various environmental conditions. As a highly chlorinated aromatic compound, it is expected to be resistant to biodegradation. eurochlor.orgwikipedia.org However, processes like photodegradation may play a role in its transformation.

Studies on the closely related decachlorobiphenyl (B1669993) (PCB-209) have shown that photodegradation can occur, especially in the presence of suspended particles and dissolved organic matter in aquatic environments. digitellinc.comnih.govacs.org These studies revealed that the primary transformation products include lower-chlorinated PCBs and hydroxylated PCBs. digitellinc.com Worryingly, the formation of even more toxic byproducts, such as polychlorinated dibenzofurans (PCDFs), was also observed. digitellinc.com

Future research should focus on elucidating the specific degradation pathways for decachloroterphenyl. This includes identifying the role of direct photolysis, indirect photochemical reactions involving reactive oxygen species, and potential microbial degradation under specific redox conditions. eurochlor.orgdigitellinc.com A key objective will be the identification and toxicological characterization of degradation products to determine if transformation processes lead to detoxification or the formation of more hazardous compounds.

Table 2: Potential Degradation Pathways for Investigation

| Pathway | Description | Potential Products |

|---|---|---|

| Photodegradation | Degradation induced by sunlight, potentially accelerated by natural photosensitizers. acs.orgnih.gov | Lower-chlorinated terphenyls, hydroxylated terphenyls, polychlorinated dibenzofurans. digitellinc.com |

| Anaerobic Reductive Dechlorination | Microbial process where chlorine atoms are removed under anaerobic conditions. researchgate.netresearchgate.net | Less chlorinated terphenyl congeners. |

| Aerobic Biodegradation | Microbial breakdown in the presence of oxygen, typically effective for less chlorinated congeners. eurochlor.orgnih.gov | Chlorobenzoates, ring-cleavage products. eurochlor.org |

Advanced Modeling of Environmental Transport and Fate of Decachloroterphenyl

Predicting the environmental distribution and long-range transport potential of decachloroterphenyl is crucial for assessing its global impact. pops.int Advanced multimedia environmental fate and transport models are essential tools for this purpose. researchgate.net These models simulate the movement and partitioning of chemicals between different environmental compartments, including air, water, soil, and biota. researchgate.netmotion.ac.in

For a persistent organic pollutant (POP) like decachloroterphenyl, key model parameters include its vapor pressure, aqueous solubility, and partition coefficients (e.g., Octanol-Air, Octanol-Water). pops.int Given its high degree of chlorination, decachloroterphenyl is expected to be highly hydrophobic and particle-associated, leading to deposition in soil and sediment. digitellinc.com However, even compounds with low volatility can undergo long-range atmospheric transport when adsorbed to airborne particles. pops.int

Future research should focus on accurately parameterizing and applying fate and transport models like the Berkeley-Trent (BETR) model to decachloroterphenyl. researchgate.net This will help to identify potential accumulation regions, such as the Arctic, and to understand how climate change might affect its mobilization and transport. pops.int Such modeling efforts are vital for informing international regulations and risk management strategies.

Interdisciplinary Research on Novel Remediation Technologies and Sustainable Approaches

The remediation of sites contaminated with persistent organic pollutants like decachloroterphenyl presents a significant technical challenge. clu-in.org Traditional methods like incineration can be costly and may produce hazardous byproducts. clu-in.org Therefore, there is a pressing need for interdisciplinary research into innovative and sustainable remediation technologies. nih.govmdpi.com

Several promising approaches are being explored for other chlorinated POPs and could be adapted for decachloroterphenyl. aclima.eusfrontiersin.org These include:

Nanoremediation : The use of nanomaterials, such as nanoscale zero-valent iron (nZVI), to chemically degrade chlorinated contaminants in soil and water. aclima.eusnih.gov

Bioremediation : While decachloroterphenyl is likely resistant to direct microbial attack, sequential anaerobic-aerobic bioremediation could be effective. This involves anaerobic microbes removing chlorine atoms, followed by aerobic microbes breaking down the resulting less-chlorinated compounds. researchgate.netresearchgate.netfrontiersin.org

Phytoremediation : The use of plants to absorb, accumulate, and in some cases, degrade contaminants. frontiersin.orgresearchgate.net Genetically modified plants with enhanced metabolic capabilities are an emerging area of research. aclima.eus

Future research should evaluate the efficacy, cost-effectiveness, and environmental sustainability of these technologies for decachloroterphenyl contamination. nih.govbiotech-asia.org Combining different approaches, such as integrating biochar with phytoremediation to enhance microbial degradation in the root zone, may offer synergistic benefits. researchgate.net

Integration of Decachloroterphenyl Research within Broader Persistent Organic Pollutant Frameworks

Research on decachloroterphenyl should not occur in isolation. It must be integrated into the broader scientific and regulatory frameworks established for POPs. epa.gov The primary international framework is the Stockholm Convention on Persistent Organic Pollutants, which aims to eliminate or restrict the production and use of these hazardous chemicals. iisd.org

For a compound like decachloroterphenyl to be considered for inclusion in the Stockholm Convention, a comprehensive risk profile is required. This involves compiling data on its persistence, bioaccumulation, potential for long-range environmental transport, and toxicity. iisd.org Therefore, future research efforts should be designed to generate the data necessary for such an evaluation.

Furthermore, decachloroterphenyl should be included in global monitoring programs that track POPs in various environmental media and in humans. unep.orgrsc.orgacs.org This will provide a baseline for assessing its global distribution and for evaluating the effectiveness of any future control measures. Integrating decachloroterphenyl research into these existing frameworks will ensure that scientific findings are effectively translated into policy actions to protect human health and the environment. researchgate.net

Q & A

Basic: What spectroscopic methods are recommended for the structural characterization of decachloro-terphenyl?

Answer:

Decachloro-terphenyl (C₁₈Cl₁₀) requires multi-modal spectroscopic analysis due to its high chlorine substitution and planar aromatic structure. Key methods include:

- NMR : Use ¹³C NMR to resolve chlorine-induced splitting patterns, focusing on aromatic carbons (δ 120–140 ppm). Chlorine’s electronegativity causes significant deshielding .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) is critical for identifying molecular ion peaks (M⁺) and fragmentation patterns, particularly Cl-loss fragments (e.g., [M-Cl₃]⁺) .

- IR Spectroscopy : Monitor C-Cl stretching vibrations (550–600 cm⁻¹) and aromatic C=C stretches (1450–1600 cm⁻¹) to confirm substitution patterns .

Advanced: How can synthesis protocols for decachloro-terphenyl be optimized to minimize polychlorinated biphenyl (PCB) byproducts?

Answer:

Synthetic routes involving radical coupling or Ullmann-type reactions often yield PCBs as side products. Mitigation strategies include:

- Catalytic Control : Use palladium catalysts with chelating ligands (e.g., 1,10-phenanthroline) to direct coupling selectivity toward terphenyl backbones over biphenyls .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce unintended cyclization by stabilizing intermediates .

- Post-Synthesis Analysis : Employ GC-MS with non-polar columns (e.g., DB-5) to quantify PCB impurities. Reference Aroclor standards for calibration .

Basic: What analytical techniques are suitable for detecting decachloro-terphenyl in environmental matrices?

Answer:

Environmental detection requires high sensitivity due to low concentrations (<1 ppb):

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges, followed by cleanup with sulfuric acid to remove organic interferents .

- Chromatography : GC-ECD (electron capture detection) is preferred for chlorinated compounds. Use a Restek Rtx-CLPesticides column for optimal resolution .

- Validation : Spike recovery tests (80–120%) and matrix-matched calibration to account for signal suppression in sediment/water samples .

Advanced: How should researchers address discrepancies in reported toxicity data for decachloro-terphenyl?

Answer:

Conflicting toxicity data often arise from impurity profiles or exposure route variability. Resolve contradictions by:

- Purity Assessment : Quantify trace contaminants (e.g., hexachlorobenzene) via LC-QTOF-MS and adjust toxicity models accordingly .

- Dose-Response Reevaluation : Use the Hill equation to model non-linear effects, particularly for endocrine disruption endpoints .

- Cross-Species Validation : Compare in vitro (e.g., HepG2 cells) and in vivo (rodent) data to identify metabolism-driven disparities .

Basic: What are the key considerations for designing stability studies of decachloro-terphenyl under laboratory conditions?

Answer:

Stability studies must account for photolytic and thermal degradation:

- Light Exposure : Conduct accelerated UV testing (e.g., 300–400 nm) in quartz cells; monitor dechlorination via chloride ion-selective electrodes .

- Thermal Analysis : Use TGA (thermogravimetric analysis) to determine decomposition onset temperatures (>250°C expected) .

- Storage Recommendations : Store in amber vials at -20°C under argon to prevent oxidative side reactions .

Advanced: What computational methods predict the environmental persistence of decachloro-terphenyl?

Answer:

Persistence modeling integrates:

- QSAR Models : Apply EPI Suite’s BIOWIN module to estimate biodegradation half-lives (>100 days suggests high persistence) .

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (Koc) .

- Trojan Horse Effect : Evaluate potential for bioaccumulation via lipid membrane permeation simulations (e.g., COSMO-RS) .

Basic: How can researchers validate the purity of synthesized decachloro-terphenyl?

Answer:

Validation requires orthogonal methods:

- Elemental Analysis (EA) : Confirm %C and %Cl align with theoretical values (C: 34.5%, Cl: 65.5%) within ±0.3% error .

- XRD : Compare crystal lattice parameters (e.g., unit cell dimensions) to literature data for polymorph identification .

- HPLC-UV : Use a reversed-phase C18 column (acetonitrile/water gradient) to quantify impurities at 254 nm .

Advanced: What mechanistic insights explain the radical scavenging behavior of decachloro-terphenyl?

Answer:

Decachloro-terphenyl’s stability under radical conditions stems from:

- Spin Delocalization : Chlorine substituents stabilize radical intermediates via resonance across the terphenyl backbone .

- Steric Hindrance : Ortho-chlorine groups prevent dimerization, as shown by ESR spectroscopy with TEMPO radicals .

- Redox Potentials : Cyclic voltammetry reveals two reversible reduction peaks (-1.2 V and -1.5 V vs. Ag/AgCl), indicating stepwise electron transfer .

Basic: What safety protocols are essential when handling decachloro-terphenyl in the laboratory?

Answer:

Safety measures align with OSHA and EPA guidelines:

- Exposure Control : Use fume hoods with ≥100 ft/min face velocity during weighing and synthesis .

- PPE : Wear nitrile gloves (≥8 mil thickness) and Tyvek suits to prevent dermal absorption .

- Waste Disposal : Incinerate at ≥1200°C with alkaline scrubbers to minimize dioxin formation .

Advanced: How can isotopic labeling (e.g., ¹³C) clarify the metabolic pathways of decachloro-terphenyl in aquatic organisms?

Answer:

Isotopic tracing involves:

- Synthesis of ¹³C-Labeled Analog : Use Suzuki-Miyaura coupling with ¹³C-enriched benzene precursors .

- Metabolite Profiling : LC-HRMS to track ¹³C incorporation in liver microsomes (e.g., CYP450-mediated dechlorination) .

- Kinetic Isotope Effects (KIE) : Compare ¹²C/¹³C degradation rates to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.